molecular formula C9H12N2 B13605533 (2-Cyclopropylphenyl)hydrazine CAS No. 124236-41-5

(2-Cyclopropylphenyl)hydrazine

Katalognummer: B13605533
CAS-Nummer: 124236-41-5
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: XVGHDSWRWBFBAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Cyclopropylphenyl)hydrazine is an organic compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including medicinal chemistry and materials science. The compound this compound is particularly interesting due to its unique structural features, which include a cyclopropyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylphenyl)hydrazine typically involves the reaction of 2-cyclopropylbenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Cyclopropylbenzaldehyde+Hydrazine HydrateThis compound\text{2-Cyclopropylbenzaldehyde} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 2-Cyclopropylbenzaldehyde+Hydrazine Hydrate→this compound

The reaction is usually catalyzed by an acid such as acetic acid to facilitate the formation of the hydrazone intermediate, which is then reduced to yield the desired hydrazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Cyclopropylphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Cyclopropylphenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2-Cyclopropylphenyl)hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylhydrazine: Similar structure but lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the hydrazine moiety.

    Benzylhydrazine: Similar to (2-Cyclopropylphenyl)hydrazine but with a benzyl group instead of a cyclopropyl group.

Uniqueness

This compound is unique due to the presence of both the cyclopropyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

124236-41-5

Molekularformel

C9H12N2

Molekulargewicht

148.20 g/mol

IUPAC-Name

(2-cyclopropylphenyl)hydrazine

InChI

InChI=1S/C9H12N2/c10-11-9-4-2-1-3-8(9)7-5-6-7/h1-4,7,11H,5-6,10H2

InChI-Schlüssel

XVGHDSWRWBFBAX-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC=CC=C2NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.